Dimethyl diethylmalonate

CAS No.: 27132-23-6

Cat. No.: VC3696018

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27132-23-6 |

|---|---|

| Molecular Formula | C9H16O4 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | dimethyl 2,2-diethylpropanedioate |

| Standard InChI | InChI=1S/C9H16O4/c1-5-9(6-2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3 |

| Standard InChI Key | AYBLPISRXMEMBV-UHFFFAOYSA-N |

| SMILES | CCC(CC)(C(=O)OC)C(=O)OC |

| Canonical SMILES | CCC(CC)(C(=O)OC)C(=O)OC |

Introduction

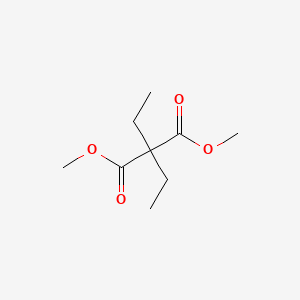

Chemical Identity and Structure

Dimethyl diethylmalonate belongs to the family of malonic ester derivatives, which play significant roles in organic synthesis pathways. The compound's structural configuration features a central carbon atom with two ethyl groups and two methyl ester functionalities.

| Parameter | Information |

|---|---|

| Common Name | Dimethyl diethylmalonate |

| CAS Registry Number | 27132-23-6 |

| Molecular Formula | C9H16O4 |

| Molecular Weight | 188.22 g/mol |

| SMILES Notation | C(OC)(=O)C(CC)(CC)C(OC)=O |

| InChI | InChI=1S/C9H16O4/c1-5-9(6-2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3 |

| InChI Key | AYBLPISRXMEMBV-UHFFFAOYSA-N |

The molecular structure comprises a central quaternary carbon atom substituted with two ethyl groups (-CH2CH3) and two carbonyl groups, each bearing a methoxy (-OCH3) substituent. This arrangement creates a symmetrical molecule with distinct reactivity patterns due to the steric influence of the ethyl groups and the electrophilic character of the ester functionalities .

Physical and Chemical Properties

The physical and chemical properties of dimethyl diethylmalonate determine its behavior in chemical reactions and influence its handling requirements in laboratory and industrial settings.

Physical Properties

Based on its structural characteristics and comparison with similar malonic ester derivatives, dimethyl diethylmalonate exhibits the following physical properties:

| Property | Expected Characteristics |

|---|---|

| Physical State | Liquid at room temperature |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic ester-like |

| Solubility | Soluble in most organic solvents (alcohols, ethers, ketones); limited water solubility |

| Functional Group | Ester |

Chemical Reactivity

The chemical behavior of dimethyl diethylmalonate is primarily governed by its ester functional groups and the steric effects of the ethyl substituents on the quaternary carbon center. Key reactivity patterns include:

-

Hydrolysis: The ester groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids.

-

Transesterification: Reaction with alcohols in the presence of appropriate catalysts can lead to exchange of the methyl ester groups.

-

Reduction: Treatment with reducing agents such as lithium aluminum hydride can convert the ester groups to primary alcohols.

-

Nucleophilic substitution: Despite steric hindrance from the ethyl groups, the electrophilic carbonyl carbons can participate in nucleophilic addition reactions.

The quaternary carbon bearing two ethyl groups creates significant steric hindrance, which affects the reactivity of the compound compared to less substituted malonic esters .

Applications and Uses

Dimethyl diethylmalonate, like other malonic ester derivatives, has several potential applications in chemical synthesis and related fields.

Synthetic Organic Chemistry

As a building block in organic synthesis, dimethyl diethylmalonate can serve as:

-

A precursor for the synthesis of more complex molecules containing quaternary carbon centers

-

A starting material for the preparation of diethylmalonic acid derivatives

-

A reactant in condensation reactions to form heterocyclic compounds

Pharmaceutical Intermediates

The quaternary carbon center with ethyl substituents presents a useful structural motif in pharmaceutical synthesis, potentially serving as an intermediate in the preparation of:

-

Active pharmaceutical ingredients requiring quaternary carbon centers

-

Modified amino acid derivatives

-

Specialty pharmaceutical building blocks

Research Applications

In research settings, dimethyl diethylmalonate can be utilized for:

-

Investigating steric effects in organic reactions

-

Studying transesterification kinetics

-

Developing new synthetic methodologies

-

Preparing reference standards for analytical chemistry

Related Compound: Diethyl Dimethylmalonate

For contextual understanding, it is important to distinguish dimethyl diethylmalonate from the structurally related compound diethyl dimethylmalonate.

Structural Comparison

| Parameter | Dimethyl Diethylmalonate | Diethyl Dimethylmalonate |

|---|---|---|

| CAS Number | 27132-23-6 | 1619-62-1 |

| Structure | Central carbon with two ethyl groups and two methyl ester groups | Central carbon with two methyl groups and two ethyl ester groups |

| IUPAC Name | Dimethyl 2,2-diethylmalonate | Diethyl 2,2-dimethylmalonate |

| Molecular Formula | C9H16O4 | C9H16O4 |

| Molecular Weight | 188.22 g/mol | 188.22 g/mol |

Physical Properties of Diethyl Dimethylmalonate

The related compound diethyl dimethylmalonate has been more extensively characterized, with the following documented properties:

| Property | Value |

|---|---|

| Physical State | Liquid |

| Boiling Point | 192°C |

| Density | 0.991 g/mL at 25°C |

| Refractive Index | 1.412 |

| Flash Point | 71°C (closed cup) |

| GHS Classification | Acute Toxicity 4 (Oral) |

| Hazard Statement | H302: Harmful if swallowed |

Diethyl dimethylmalonate is classified as a combustible liquid with a water hazard classification of WGK 3 (highly water hazardous) .

Synthesis of Diethyl Dimethylmalonate

The synthesis of diethyl dimethylmalonate has been documented in the patent literature, involving:

-

Addition of 2-cyanopropionic acid to ethanol (molar ratio 1:2.5)

-

Addition of concentrated sulfuric acid (mass ratio of acid to sulfuric acid 1:0.5)

-

Temperature control at 55°C during addition, then raised to 70°C

-

Two-hour reaction time

-

Distillation of ethanol at 45°C

-

Neutralization with ammonia water to pH 8

-

Separation and rectification under reduced pressure

This synthesis approach might inform potential production methods for dimethyl diethylmalonate with appropriate modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume